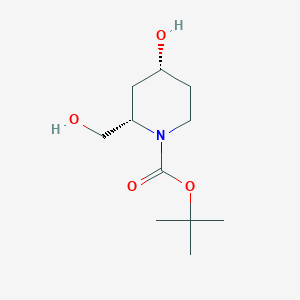
3-bromo-6-(difluoromethyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6-(difluoromethyl)pyridazine, also known as 3-Br-6-DFMP, is an organic compound composed of a bromine atom, a difluoromethyl group, and a pyridazine ring. It is a colorless liquid with a melting point of -58°C and a boiling point of 99°C. It has a molecular weight of 215.04 g/mol and a molecular formula of C5H3BrF2N2. 3-Br-6-DFMP is used in various scientific research applications, such as synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
3-bromo-6-(difluoromethyl)pyridazine is used in various scientific research applications. It is used as a synthetic intermediate in the synthesis of organic compounds. It is also used as a building block in organic synthesis, as a reagent in organic chemistry, and as a starting material in drug discovery. It has also been used as a reactant in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 3-bromo-6-(difluoromethyl)pyridazine is not well understood. However, it is believed that the bromine atom in this compound is responsible for its reactivity. The bromine atom can act as a nucleophile and can react with electrophiles, such as alkenes, to form brominated compounds. Additionally, the difluoromethyl group can act as an electron-withdrawing group, making the molecule more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-bromo-6-(difluoromethyl)pyridazine in laboratory experiments is its low cost and availability. Additionally, its low melting point makes it easy to handle and store. However, it is important to note that this compound is a hazardous compound and should be handled with care. It is also important to note that this compound is a flammable material and should be stored in a cool, dry place away from heat and flame.
Orientations Futures
There are several potential future directions for the use of 3-bromo-6-(difluoromethyl)pyridazine. First, it could be used as a starting material in the synthesis of novel organic compounds. Second, it could be used in the synthesis of heterocyclic compounds, such as pyridazines and pyridines. Third, it could be used as a reactant in the synthesis of polymers. Fourth, it could be used in the synthesis of drug candidates. Finally, it could be used as a reagent in organic chemistry.
Méthodes De Synthèse
3-bromo-6-(difluoromethyl)pyridazine can be synthesized from a variety of starting materials. The most common method is the reaction of 1,4-difluorobenzene with bromine and pyridine in the presence of a Lewis acid catalyst. The reaction proceeds in two steps. In the first step, the bromine and pyridine react to form a bromopyridine intermediate. In the second step, the bromopyridine intermediate reacts with 1,4-difluorobenzene to form this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-bromo-6-(difluoromethyl)pyridazine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,6-difluoropyridine", "sodium hydride", "bromine", "acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is treated with sodium hydride in ethanol to form the corresponding pyridine anion.", "Step 2: Bromine is added to the reaction mixture to form 3-bromo-2,6-difluoropyridine.", "Step 3: The brominated intermediate is then treated with acetic acid and sulfuric acid to form the corresponding acetyl derivative.", "Step 4: Hydrogen peroxide is added to the reaction mixture to oxidize the acetyl group to a carboxylic acid.", "Step 5: The resulting carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 6: Finally, the sodium salt is reacted with methyl iodide to introduce the difluoromethyl group and form 3-bromo-6-(difluoromethyl)pyridazine." ] } | |
Numéro CAS |
2295643-46-6 |
Formule moléculaire |
C5H3BrF2N2 |
Poids moléculaire |
209 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



